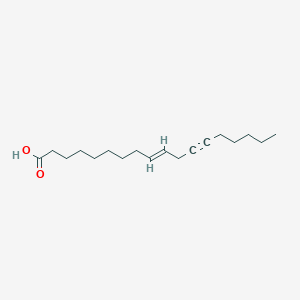
9-Octadecen-12-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Octadecen-12-ynoic acid, also known as 9-ODYA, is a fatty acid derivative that has been extensively studied for its biological properties. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-obesity effects.
Aplicaciones Científicas De Investigación
9-Octadecen-12-ynoic acid has been extensively studied for its biological properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 9-Octadecen-12-ynoic acid has been found to have anti-cancer effects by inducing apoptosis in cancer cells. It has also been shown to have anti-obesity effects by reducing adipocyte differentiation and lipid accumulation.
Mecanismo De Acción
The mechanism of action of 9-Octadecen-12-ynoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and obesity. One of the key pathways that 9-Octadecen-12-ynoic acid targets is the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
9-Octadecen-12-ynoic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages and other immune cells. Additionally, 9-Octadecen-12-ynoic acid has been found to induce apoptosis in cancer cells by activating caspase-3 and other apoptotic proteins. It has also been shown to reduce adipocyte differentiation and lipid accumulation in adipocytes, which may contribute to its anti-obesity effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 9-Octadecen-12-ynoic acid in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, it has been extensively studied for its biological properties, which makes it a useful tool for investigating the mechanisms of inflammation, cancer, and obesity. However, one of the limitations of using 9-Octadecen-12-ynoic acid in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 9-Octadecen-12-ynoic acid. One area of research is to further investigate its mechanism of action, particularly with respect to its anti-inflammatory and anti-cancer effects. Additionally, there is a need for more studies on the safety and toxicity of 9-Octadecen-12-ynoic acid, particularly in animal models. Finally, there is a need for more research on the potential therapeutic applications of 9-Octadecen-12-ynoic acid, particularly in the treatment of inflammatory diseases, cancer, and obesity.
Métodos De Síntesis
9-Octadecen-12-ynoic acid can be synthesized through a variety of methods, including the reaction of an alkyne with a carboxylic acid, the reaction of an alkyne with a ketone, or the reaction of an alkyne with an aldehyde. One of the most common methods for synthesizing 9-Octadecen-12-ynoic acid is through the reaction of 9-octadecynoic acid with a palladium catalyst.
Propiedades
Número CAS |
13214-35-2 |
|---|---|
Nombre del producto |
9-Octadecen-12-ynoic acid |
Fórmula molecular |
C18H30O2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
(E)-octadec-9-en-12-ynoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b10-9+ |
Clave InChI |
SAOSKFBYQJLQOS-MDZDMXLPSA-N |
SMILES isomérico |
CCCCCC#CC/C=C/CCCCCCCC(=O)O |
SMILES |
CCCCCC#CCC=CCCCCCCCC(=O)O |
SMILES canónico |
CCCCCC#CCC=CCCCCCCCC(=O)O |
Otros números CAS |
13214-35-2 |
Sinónimos |
(Z)-isomer of crepenynic acid crepenynic acid octadec-9-en-12-ynoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



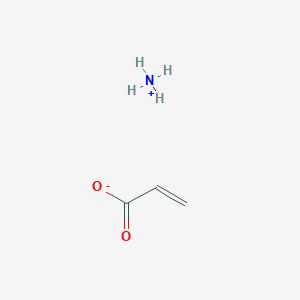
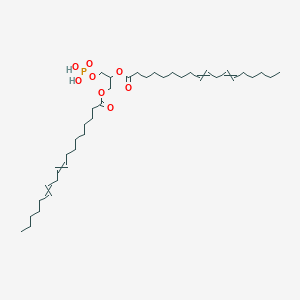
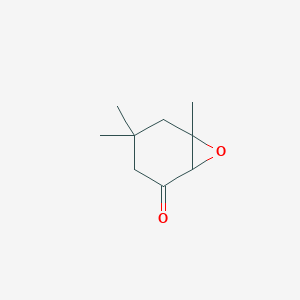
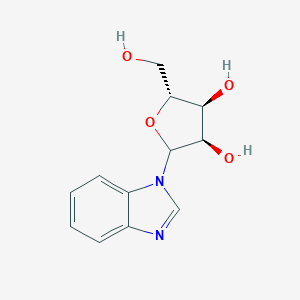
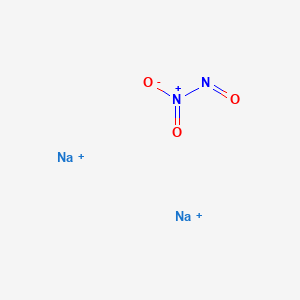
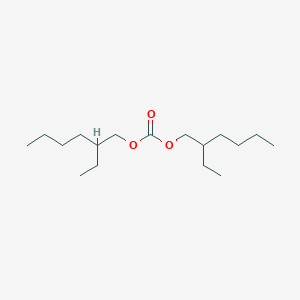
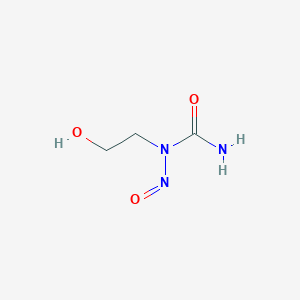
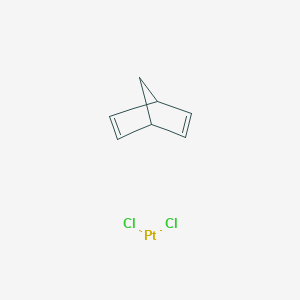
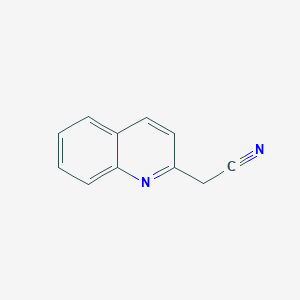
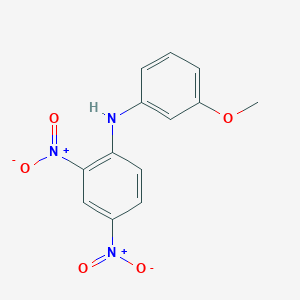
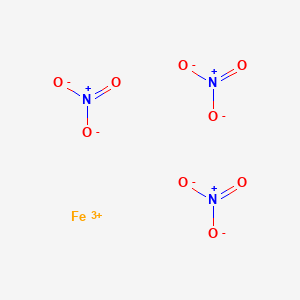
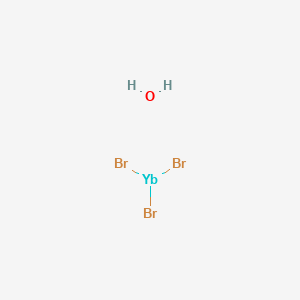
![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
